molecular formula C18H32O16 B133400 maltotriose CAS No. 1109-28-0

maltotriose

Cat. No.: B133400
CAS No.: 1109-28-0
M. Wt: 504.4 g/mol
InChI Key: RXVWSYJTUUKTEA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Maltotriose, a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds , primarily targets enzymes such as α-amylase and this compound-forming amylase (EC 3.2.1.133) . These enzymes play a crucial role in carbohydrate metabolism, particularly in the hydrolysis of starch .

Mode of Action

This compound interacts with its target enzymes through a process known as enzymatic hydrolysis . In this process, the enzymes break down the α-1,4 glycosidic bonds in this compound, converting it into glucose units . This enzymatic action is facilitated by the active sites on the enzymes, which bind to the this compound molecule and catalyze the hydrolysis reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the starch metabolism pathway . In this pathway, this compound is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . The resulting glucose units can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .

Pharmacokinetics

It is known that this compound is most commonly produced by the digestive enzyme alpha-amylase on amylose in starch , suggesting that it is likely absorbed in the digestive tract and metabolized into glucose units .

Result of Action

The enzymatic hydrolysis of this compound results in the production of glucose units . These glucose units can be used by cells for energy production through the process of glycolysis . In certain strains of yeast, such as Saccharomyces cerevisiae, the fermentation of this compound can also lead to the production of ethanol .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of the enzymes that hydrolyze this compound can be affected by factors such as temperature and pH . Additionally, the presence of other sugars, such as sucrose, can influence the metabolism of this compound in yeast cells .

Biochemical Analysis

Biochemical Properties

Maltotriose interacts with several enzymes and proteins within cells. In the yeast Saccharomyces cerevisiae, this compound is actively transported into the cell by the AGT1 permease, a transporter required for this compound utilization . Once inside the cell, this compound is hydrolyzed by intracellular α-glucosidases .

Cellular Effects

This compound influences various cellular processes. In yeast cells, this compound is metabolized through a process that involves its active transport into the cell and subsequent hydrolysis . This process impacts cellular metabolism, contributing to the energy production within the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with specific biomolecules. It is transported into the cell by the AGT1 permease and is then hydrolyzed by intracellular α-glucosidases . This process allows this compound to be broken down into simpler sugars that can be used in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in yeast fermentation processes, the efficiency of this compound fermentation can be influenced by the expression levels of the AGT1 permease and intracellular α-glucosidases .

Metabolic Pathways

This compound is involved in several metabolic pathways. In yeast cells, this compound is metabolized through a pathway that involves its active transport into the cell by the AGT1 permease and subsequent hydrolysis by intracellular α-glucosidases .

Transport and Distribution

This compound is transported into yeast cells by the AGT1 permease . Once inside the cell, it is distributed and metabolized, contributing to various cellular processes .

Subcellular Localization

Within yeast cells, this compound is localized in the cytoplasm following its transport into the cell by the AGT1 permease . It is then hydrolyzed by intracellular α-glucosidases, allowing it to contribute to cellular metabolism .

Scientific Research Applications

Food Industry Applications

Maltotriose plays a significant role in the food industry due to its unique properties:

  • Fermentation : this compound is a crucial fermentable sugar in brewing, constituting approximately 20% of fermentable sugars in brewer's wort. Different strains of Saccharomyces pastorianus exhibit varying abilities to transport and ferment this compound, which affects the brewing process and flavor profiles of beers .
  • Sweetening Agent : It is used as a sweetener in various food products, enhancing taste without contributing excessive calories. Its ability to improve texture and shelf-life makes it valuable in baked goods and confectioneries .
  • Nutritional Supplement : this compound is often included in nutritional supplements for its digestibility and energy-providing properties, making it beneficial for athletes and individuals with specific dietary needs.

Pharmaceutical Applications

This compound's applications extend into the pharmaceutical sector:

  • Drug Carrier : this compound is utilized as a carrier for drugs and food supplements. Its sweetness can mask unpleasant tastes in medications, improving patient compliance .
  • Filler in Tablets : The compound serves as an excipient in tablet formulations, enhancing the usability and effectiveness of pharmaceutical products by improving flow properties during manufacturing .

Biotechnological Applications

This compound has been explored for its potential in biotechnological innovations:

  • Imaging Agents : Recent studies have developed this compound-based fluorescent probes for imaging bacterial infections. These probes are selectively taken up by bacteria via maltodextrin transporters, allowing differentiation between bacterial infections and other conditions such as cancer . This specificity enhances diagnostic capabilities in medical imaging.
  • Research on Transport Mechanisms : Understanding this compound transport mechanisms has implications for yeast fermentation processes. Research has identified specific permeases like AGT1 that facilitate this compound uptake, providing insights into optimizing fermentation conditions in industrial yeast strains .

Case Study 1: Brewing Efficiency

A study on various strains of Saccharomyces pastorianus revealed that strains with higher expression levels of this compound transporters exhibited improved fermentation rates and flavor profiles in beer production. This finding emphasizes the importance of genetic factors in yeast selection for brewing applications .

Case Study 2: Imaging Probes

The development of a this compound-based fluorescent probe demonstrated superior pharmacokinetic properties compared to other maltodextrins. In murine models, this probe effectively localized bacterial infections while minimizing uptake by mammalian cells, showcasing its potential for clinical diagnostics .

Comparative Data Table

Application AreaSpecific Use CaseKey Findings/Benefits
Food IndustryBrewingEssential for fermentation; affects flavor profile
SweetenerEnhances taste; low-calorie alternative
Nutritional SupplementProvides digestible energy
PharmaceuticalDrug CarrierImproves taste masking; enhances patient compliance
Filler in TabletsImproves flow properties; enhances usability
BiotechnologyImaging AgentsSelective uptake by bacteria; enhances diagnostic accuracy
Research on Transport MechanismsInsights into fermentation optimization

Properties

IUPAC Name

4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWSYJTUUKTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1109-28-0
Record name maltotriose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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